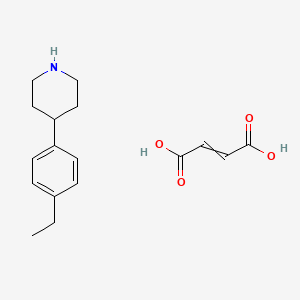![molecular formula C27H49NO B14471321 2-[(Dimethylamino)methyl]-4,6-dinonylphenol CAS No. 71756-73-5](/img/structure/B14471321.png)
2-[(Dimethylamino)methyl]-4,6-dinonylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Dimethylamino)methyl]-4,6-dinonylphenol is an organic compound characterized by the presence of a phenol group substituted with dimethylamino and dinonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methyl]-4,6-dinonylphenol typically involves the Mannich reaction, where phenol reacts with formaldehyde and dimethylamine under controlled conditions. The reaction is carried out in a reactor under vacuum, and the water produced during the reaction is removed to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques is common in industrial settings to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Dimethylamino)methyl]-4,6-dinonylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted phenols and amines.
Applications De Recherche Scientifique
2-[(Dimethylamino)methyl]-4,6-dinonylphenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized as an additive in lubricants and polymers to enhance stability and performance.
Mécanisme D'action
The mechanism of action of 2-[(Dimethylamino)methyl]-4,6-dinonylphenol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The phenol group can undergo redox reactions, contributing to the compound’s antioxidant properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: Similar structure but with three dimethylamino groups.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Contains tert-butyl groups instead of dinonyl groups.
Uniqueness
2-[(Dimethylamino)methyl]-4,6-dinonylphenol is unique due to the presence of long-chain dinonyl groups, which impart distinct hydrophobic properties and influence its solubility and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
71756-73-5 |
|---|---|
Formule moléculaire |
C27H49NO |
Poids moléculaire |
403.7 g/mol |
Nom IUPAC |
2-[(dimethylamino)methyl]-4,6-di(nonyl)phenol |
InChI |
InChI=1S/C27H49NO/c1-5-7-9-11-13-15-17-19-24-21-25(20-18-16-14-12-10-8-6-2)27(29)26(22-24)23-28(3)4/h21-22,29H,5-20,23H2,1-4H3 |
Clé InChI |
NTFXJBMYMPJFBW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC(=C(C(=C1)CN(C)C)O)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


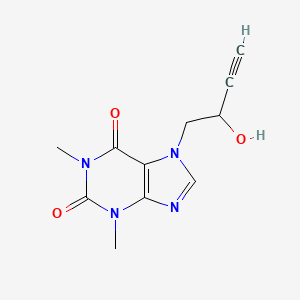

![8,8'-[5-Hexyl-6-(oct-2-en-1-yl)cyclohex-3-ene-1,2-diyl]dioctanoic acid](/img/structure/B14471244.png)

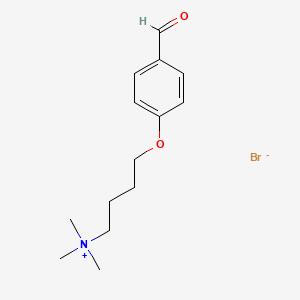
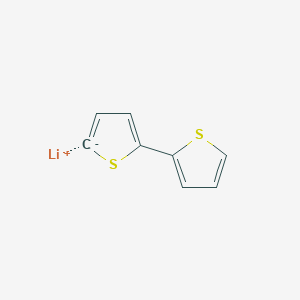
![2-methyl-N-[2-[(4-methylphenyl)-phenylmethoxy]ethyl]-1-phenylpropan-2-amine;oxalic acid](/img/structure/B14471282.png)

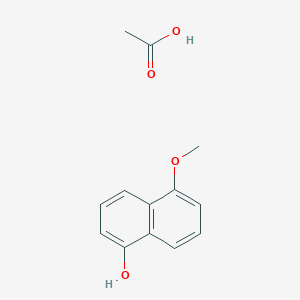
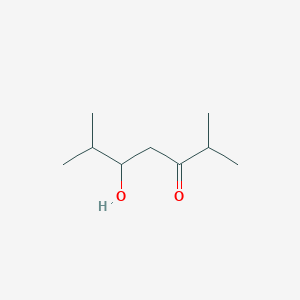
![Silane, triethyl[(trimethylstannyl)ethynyl]-](/img/structure/B14471301.png)
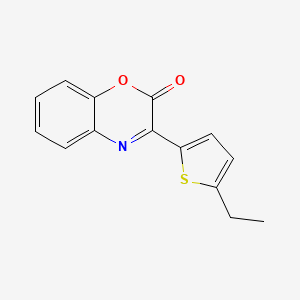
![5-Phenyl-2-[4-(6-phenylhexa-1,3,5-trien-1-yl)phenyl]-1,3-oxazole](/img/structure/B14471309.png)
